(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine
Beschreibung
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine is a chiral amine featuring a 3-chlorophenyl group attached to a branched alkyl chain with a methyl substituent at the β-carbon. Its stereochemistry (R-configuration) and structural features make it a molecule of interest in medicinal chemistry, particularly in studies targeting ion channels or neurotransmitter receptors. The compound’s molecular formula is C₁₀H₁₄ClN (calculated [M + H]+: 184.09; observed: 183.96) . Key spectral data include:
Eigenschaften
IUPAC Name |
(1R)-1-(3-chlorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJTSCLCFQIJO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chlorophenylacetone.
Reductive Amination: The 3-chlorophenylacetone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(3-Chlorophenyl)-2-methylpropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-Chlorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride , a chiral amine with the molecular formula and a molecular weight of 195.69 g/mol, has several applications, especially in pharmaceutical development. The hydrochloride salt form enhances its solubility and stability, making it an important structure in the development of pharmaceuticals.
Pharmaceutical Development
This compound hydrochloride is primarily used in pharmaceutical development as a building block for synthesizing other chiral molecules. The "R" designation indicates a specific spatial arrangement of the molecule's atoms. Chiral drugs can have different effects based on their handedness, and asymmetric synthesis allows researchers to produce the desired form.
Potential Therapeutic Agent
This compound exhibits biological activity as a potential therapeutic agent, particularly affecting neurotransmitter systems related to dopamine and norepinephrine. These interactions suggest potential applications for treating mood disorders and attention deficit hyperactivity disorder (ADHD). Its chiral nature may significantly influence its pharmacodynamics and pharmacokinetics.
Receptor Interactions
Interaction studies have focused on its binding affinity to various receptors, suggesting its potential in creating targeted therapeutic benefits based on its stereochemistry.
Material Science Applications
The combined functionalities of the molecule could be of interest for material science applications. The amine group could allow for incorporation into polymers, while the aromatic ring might influence conductivity or other properties. Further research is needed to explore this potential application.
Wirkmechanismus
The mechanism of action of ®-1-(3-Chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Position and Halogen Variation
(a) 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Molecular Formula : C₁₀H₁₄Cl₂FN
- Key Differences : Addition of a fluorine atom at the 2-position of the phenyl ring increases polarity and molecular weight (MW: 234.09 vs. 184.09). This modification may enhance metabolic stability or receptor binding specificity .
- Physical Properties : Boiling point and density predictions are unavailable, but the fluorine atom likely reduces lipophilicity (LogP: estimated ~2.5 vs. ~3.0 for the parent compound) .
(b) (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Molecular Formula : C₁₀H₁₄ClFN
- The MW increases to 207.68, and the hydrochloride salt improves solubility .
Alkyl Chain Modifications
(a) (R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride
- Molecular Formula : C₉H₁₃Cl₂N
- The MW decreases to 206.11, and the absence of the methyl group may lower binding affinity in sterically sensitive targets .
- Spectral Data: Limited NMR data available, but the absence of the 1.30 ppm (s, 6H) signal confirms the missing methyl groups .
(b) 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine
- Molecular Formula : C₁₉H₁₅Cl₃N₂O₂
- Key Differences : A bulkier trifluoromethyl group and methoxyphenyl substituent significantly increase MW (423.70) and complexity. This compound is tailored for high-affinity interactions, such as with calcium channels, but suffers from poor bioavailability due to increased hydrophobicity .
Stereochemical Variants
(a) (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine
- (S) often exhibit divergent pharmacological profiles. For example, the (R)-enantiomer may show higher selectivity for dopamine receptors, whereas the (S)-form could bind preferentially to serotonin transporters .
Structure-Activity Relationship (SAR) Insights
Biologische Aktivität
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine, commonly referred to as a chiral amine, is a compound of significant interest in pharmacology and organic synthesis. Its unique structure, characterized by a 3-chlorophenyl group attached to a secondary amine, positions it as a potential therapeutic agent with notable biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : Approximately 183.68 g/mol
- Chirality : The compound exhibits chirality, which can influence its pharmacodynamics and pharmacokinetics significantly.
This compound interacts with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction suggests its potential utility in treating mood disorders and attention deficit hyperactivity disorder (ADHD) by modulating neurotransmitter levels in the brain.
Key Mechanisms
- Receptor Interaction : The compound acts as a ligand for specific receptors, influencing various biochemical pathways.
- Agonistic/Antagonistic Effects : Depending on the target, it may function as either an agonist or antagonist, altering receptor activity and downstream signaling.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its therapeutic potential across various domains:
Case Studies and Research Findings
- Neuropharmacological Studies :
- Cognitive Function and Memory :
- Cancer Activity :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Meta-Chlorophenylpiperazine | Piperazine derivative | Anxiolytic properties |
| Bupropion | Aminoketone antidepressant | Dopamine reuptake inhibitor |
| Trazodone | Serotonin antagonist | Antidepressant effects |
| Nefazodone | Serotonin antagonist/reuptake inhibitor | Antidepressant effects |
This comparison underscores the unique pharmacological profile of this compound due to its specific chiral configuration and targeted interactions with neurotransmitter systems.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., Rhodium-BINAP complexes) in asymmetric hydrogenation of ketone precursors. Reaction parameters such as temperature (25–50°C), solvent polarity (e.g., methanol or THF), and catalyst loading (1–5 mol%) should be systematically optimized. Post-synthesis, enantiomeric excess (ee) can be quantified via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or polarimetry .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in CDCl or DMSO-d) to confirm the chlorophenyl and methylpropan-1-amine moieties.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (CHClN).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection at 254 nm for purity assessment (>98%) .
Q. How can researchers mitigate byproduct formation during the alkylation of 3-chlorophenyl precursors?
- Methodological Answer : Byproducts like N-methylated derivatives or diastereomers can be minimized by:
- Using sterically hindered bases (e.g., LDA) to control reaction pathways.
- Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent).
- Introducing protecting groups (e.g., Boc) for the amine functionality during intermediate steps .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological data for this compound’s receptor binding affinities?
- Methodological Answer :
- Standardized Assays : Perform competitive binding assays (e.g., radioligand displacement using H-labeled ligands) under uniform conditions (pH 7.4, 25°C).
- Comparative Studies : Evaluate structural analogs (e.g., 3-CMA, 4-CMA) to identify substituent-position effects on activity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes to serotonin or dopamine receptors, correlating with experimental IC values .
Q. What experimental approaches can elucidate the role of the 3-chlorophenyl group in metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and quantify metabolites via LC-MS/MS. Compare with analogs lacking the chloro substituent (e.g., 3-methylphenyl derivatives).
- CYP450 Inhibition Assays : Test interactions with CYP3A4 or CYP2D6 isoforms to assess potential for drug-drug interactions .
Q. How can enantiomeric configuration influence the compound’s interaction with biological targets?
- Methodological Answer :
- Chiral Resolution : Separate (R)- and (S)-enantiomers via preparative chiral chromatography (e.g., Chiralcel OD-H).
- Pharmacological Profiling : Compare enantiomers in functional assays (e.g., cAMP accumulation for GPCR activity). The (R)-enantiomer may exhibit higher selectivity for monoamine transporters due to steric complementarity with binding pockets .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using nephelometry or UV-Vis spectroscopy.
- Control Variables : Document temperature, ionic strength, and equilibration time. Cross-validate with computational tools (e.g., ALOGPS) for logP predictions .
Experimental Design Considerations
Q. What in vivo models are appropriate for studying this compound’s neuropharmacological effects?
- Methodological Answer :
- Rodent Behavioral Assays : Forced swim test (FST) for antidepressant-like activity or locomotor activity monitoring for stimulant effects.
- Microdialysis : Measure extracellular dopamine/serotonin levels in the nucleus accumbens or prefrontal cortex post-administration .
Structural-Activity Relationship (SAR) Guidance
Q. How does substitution at the 3-chlorophenyl position modulate biological activity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
